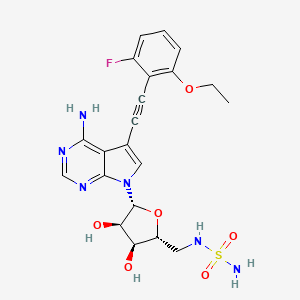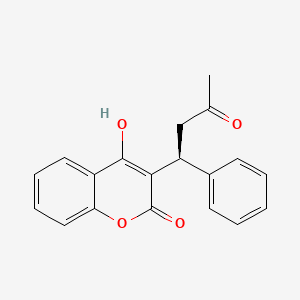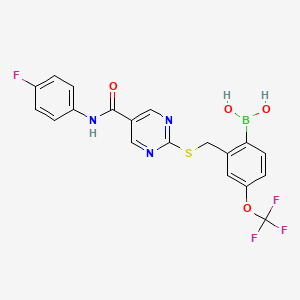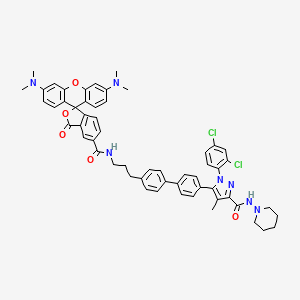
TAS4464
Descripción general
Descripción
TAS4464 is a highly potent and selective inhibitor of the NEDD8-activating enzyme. This compound has shown significant antitumor activity in various cancer models by suppressing the neddylation pathway, which is crucial for cancer cell growth and survival .
Aplicaciones Científicas De Investigación
TAS4464 has been extensively studied for its antitumor properties. It has shown potent antiproliferative activity against various cancer cell lines, including hematologic and solid tumors. The compound has been tested in preclinical models, demonstrating significant antitumor activity with prolonged target inhibition. This compound has also been investigated for its potential use in combination therapies with other anticancer agents, showing synergistic effects in multiple myeloma and acute myeloid leukemia .
Mecanismo De Acción
TAS4464 exerts its effects by selectively inhibiting the NEDD8-activating enzyme. This inhibition prevents the transfer of NEDD8 to its E2 enzyme, UBE2M, thereby blocking the neddylation pathway. The inhibition of neddylation leads to the accumulation of cullin-RING ubiquitin ligase substrates, such as CDT1, p27, and phosphorylated IκBα, which are involved in cell cycle regulation and apoptosis. This compound also activates both intrinsic and extrinsic apoptotic pathways via c-Myc-mediated regulation .
Análisis Bioquímico
Biochemical Properties
TAS4464 inhibits the NEDD8 conjugation (neddylation) pathway, which controls cancer cell growth and survival through the activation of cullin-RING ubiquitin ligase complexes (CRLs) . By inhibiting NAE, this compound leads to the inactivation of CRLs and the subsequent accumulation of its substrate proteins .
Cellular Effects
This compound has been shown to induce apoptotic cell death in various acute myeloid leukemia (AML) cell lines . It also has widespread antiproliferative activity not only for cancer cell lines, but also for patient-derived tumor cells .
Molecular Mechanism
This compound’s mechanism of action involves the inhibition of NAE, leading to the inactivation of CRLs and the accumulation of its substrate proteins . This results in the activation of both the caspase-9-mediated intrinsic apoptotic pathway and the caspase-8-mediated extrinsic apoptotic pathway in AML cells .
Temporal Effects in Laboratory Settings
The antiproliferative effects of this compound increase in a dose- and time-dependent manner, plateauing after 24 hours . It also shows prolonged target inhibition in human tumor xenograft mouse models .
Dosage Effects in Animal Models
In animal models, this compound administration led to prominent antitumor activity in multiple human tumor xenograft mouse models including both hematologic and solid tumors without marked weight loss .
Metabolic Pathways
This compound is involved in the neddylation pathway, a post-translational modification process that controls the stability and activity of its target proteins .
Métodos De Preparación
The synthetic routes and reaction conditions for TAS4464 are not extensively detailed in publicly available literature. it is known that this compound is a small-molecule inhibitor designed to target the NEDD8-activating enzyme. Industrial production methods typically involve complex organic synthesis techniques, including multiple steps of chemical reactions, purification, and characterization to ensure the compound’s potency and selectivity .
Análisis De Reacciones Químicas
TAS4464 undergoes several types of chemical reactions, primarily focusing on its interaction with the NEDD8-activating enzyme. The compound forms an adduct with NEDD8, leading to the inhibition of the enzyme’s activity. This inhibition results in the accumulation of cullin-RING ubiquitin ligase substrates, which are crucial for the degradation of proteins involved in cell cycle regulation and apoptosis .
Comparación Con Compuestos Similares
TAS4464 is compared with other NEDD8-activating enzyme inhibitors, such as MLN4924. This compound has shown greater inhibitory effects and selectivity compared to MLN4924, making it a more potent and promising agent for cancer therapy. Other similar compounds include covalent NEDD8-activating enzyme inhibitors, which have entered clinical trials for cancer therapy .
References
Propiedades
IUPAC Name |
4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(sulfamoylamino)methyl]oxolan-2-yl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O6S/c1-2-33-14-5-3-4-13(22)12(14)7-6-11-9-28(20-16(11)19(23)25-10-26-20)21-18(30)17(29)15(34-21)8-27-35(24,31)32/h3-5,9-10,15,17-18,21,27,29-30H,2,8H2,1H3,(H2,23,25,26)(H2,24,31,32)/t15-,17-,18-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTRUHFXPVXWRD-QTQZEZTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)F)C#CC2=CN(C3=NC=NC(=C23)N)C4C(C(C(O4)CNS(=O)(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC=C1)F)C#CC2=CN(C3=NC=NC(=C23)N)[C@H]4[C@@H]([C@@H]([C@H](O4)CNS(=O)(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[3-[[5-cyano-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]-5-[4-(dimethylamino)but-2-enoylamino]pyridine-2-carboxamide](/img/structure/B611093.png)
![(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-9-ethylidene-27-[[(3R)-3-hydroxydecanoyl]amino]-24-(hydroxymethyl)-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B611099.png)

![(3s,7r,8ar)-2-{(2s)-2-(4,4-Difluorocyclohexyl)-2-[(N-Methyl-L-Alanyl)amino]acetyl}-N-[(4r)-3,4-Dihydro-2h-Chromen-4-Yl]-7-Ethoxyoctahydropyrrolo[1,2-A]pyrazine-3-Carboxamide](/img/structure/B611103.png)
![N-(2-((4-Oxo-3-(4-(2,2,2-trifluoroethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyrimidin-2-yl)thio)ethyl)acetamide](/img/structure/B611104.png)